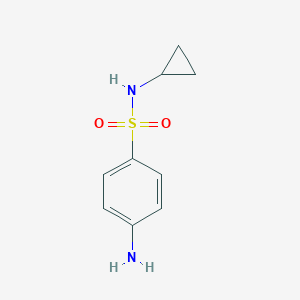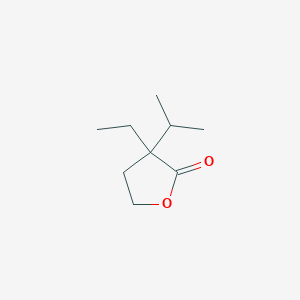
3-Ethyl-3-propan-2-yloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has gained significant attention in the scientific community due to its unique chemical properties. It is commonly used in the synthesis of various organic compounds and has shown potential in several scientific research applications.
Mécanisme D'action
The mechanism of action of 3-Ethyl-3-propan-2-yloxolan-2-one is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the ester group. It can also undergo ring-opening reactions to form various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 3-Ethyl-3-propan-2-yloxolan-2-one. However, it has been reported to exhibit low toxicity and has not shown any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Ethyl-3-propan-2-yloxolan-2-one in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its limited solubility in water can pose a challenge in some experiments.
Orientations Futures
There are several future directions for the use of 3-Ethyl-3-propan-2-yloxolan-2-one in scientific research. One potential area of research is the synthesis of biologically active compounds using this cyclic ester as a starting material. Another area of research is the development of new synthetic methodologies using 3-Ethyl-3-propan-2-yloxolan-2-one as a reagent. Additionally, the investigation of its mechanism of action and potential applications in drug discovery is an area of interest for future research.
Conclusion:
3-Ethyl-3-propan-2-yloxolan-2-one is a cyclic ester that has shown potential in various scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis and asymmetric synthesis. While there is limited information available on its biochemical and physiological effects, it has exhibited low toxicity and has not shown any adverse effects on human health. Further research is needed to explore its potential applications in drug discovery and the development of new synthetic methodologies.
Méthodes De Synthèse
The synthesis of 3-Ethyl-3-propan-2-yloxolan-2-one involves the reaction of ethyl acrylate with diethyl malonate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydroxide to obtain the cyclic ester. This method has been found to be efficient and yields high purity of the product.
Applications De Recherche Scientifique
3-Ethyl-3-propan-2-yloxolan-2-one has been extensively used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various organic compounds, including lactones, esters, and amides. Additionally, it has shown potential in the synthesis of biologically active compounds, such as antifungal and antibacterial agents. Moreover, it has been used as a chiral building block in asymmetric synthesis.
Propriétés
Numéro CAS |
166265-17-4 |
|---|---|
Nom du produit |
3-Ethyl-3-propan-2-yloxolan-2-one |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-ethyl-3-propan-2-yloxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-4-9(7(2)3)5-6-11-8(9)10/h7H,4-6H2,1-3H3 |
Clé InChI |
RQXMJDAZNMCZLO-UHFFFAOYSA-N |
SMILES |
CCC1(CCOC1=O)C(C)C |
SMILES canonique |
CCC1(CCOC1=O)C(C)C |
Synonymes |
2(3H)-Furanone,3-ethyldihydro-3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



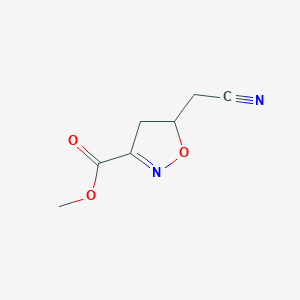
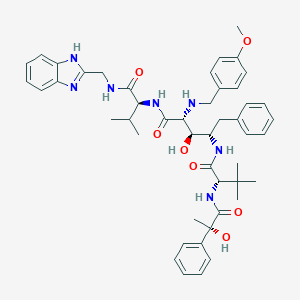
![N-[(2,5-dimethylpyrazol-3-yl)amino]formamide](/img/structure/B61910.png)

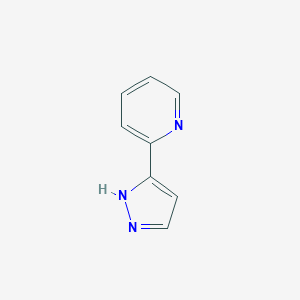
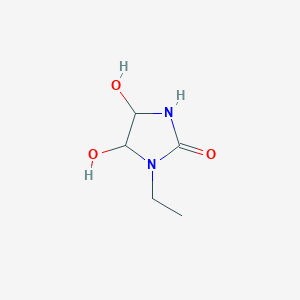
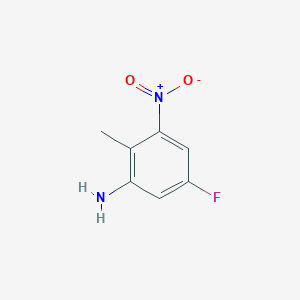
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
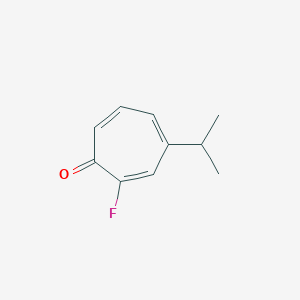
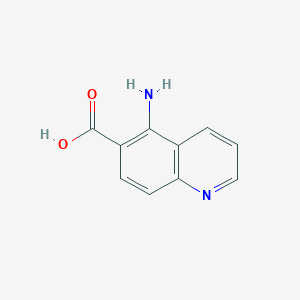
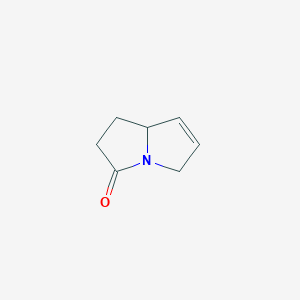
![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)
![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)
